molecular formula C19H16ClF4N3O4 B11927224 (2S,3S,4S)-N-(3-Chloro-4-fluorophenyl)-3,4-dihydroxy-N-methyl-1-(6-methyl-4-(trifluoromethyl)pyridin-2-yl)-5-oxopyrrolidine-2-carboxamide

(2S,3S,4S)-N-(3-Chloro-4-fluorophenyl)-3,4-dihydroxy-N-methyl-1-(6-methyl-4-(trifluoromethyl)pyridin-2-yl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B11927224
M. Wt: 461.8 g/mol
InChI Key: YJJOABOMFPGRED-JYJNAYRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ART812 is a small-molecule inhibitor of DNA polymerase theta (Polθ), which is a specialized enzyme involved in the repair of DNA double-strand breaks through microhomology-mediated end joining (MMEJ). This compound has shown significant potential in cancer research, particularly in targeting homologous recombination-deficient tumors .

Preparation Methods

The synthesis of ART812 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

ART812 undergoes several types of chemical reactions, including:

    Oxidation: ART812 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: ART812 can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

ART812 has a wide range of scientific research applications, including:

Mechanism of Action

ART812 exerts its effects by inhibiting the activity of DNA polymerase theta. Polθ is involved in the repair of DNA double-strand breaks through the MMEJ pathway. By inhibiting Polθ, ART812 prevents the repair of these breaks, leading to the accumulation of DNA damage and ultimately cell death in cancer cells that rely on this pathway for survival. This mechanism is particularly effective in tumors with deficiencies in homologous recombination, making ART812 a promising candidate for targeted cancer therapy .

Comparison with Similar Compounds

ART812 is unique in its high specificity and potency as a Polθ inhibitor. Similar compounds include:

    Novobiocin: Another Polθ inhibitor that has shown efficacy in preclinical studies.

    ART558: An allosteric inhibitor of the Polθ polymerase domain, which has been developed as a more potent alternative to ART812. These compounds share similar mechanisms of action but differ in their chemical structures and specific interactions with Polθ.

Properties

Molecular Formula

C19H16ClF4N3O4

Molecular Weight

461.8 g/mol

IUPAC Name

(2S,3S,4S)-N-(3-chloro-4-fluorophenyl)-3,4-dihydroxy-N-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C19H16ClF4N3O4/c1-8-5-9(19(22,23)24)6-13(25-8)27-14(15(28)16(29)18(27)31)17(30)26(2)10-3-4-12(21)11(20)7-10/h3-7,14-16,28-29H,1-2H3/t14-,15-,16-/m0/s1

InChI Key

YJJOABOMFPGRED-JYJNAYRXSA-N

Isomeric SMILES

CC1=CC(=CC(=N1)N2[C@@H]([C@@H]([C@@H](C2=O)O)O)C(=O)N(C)C3=CC(=C(C=C3)F)Cl)C(F)(F)F

Canonical SMILES

CC1=CC(=CC(=N1)N2C(C(C(C2=O)O)O)C(=O)N(C)C3=CC(=C(C=C3)F)Cl)C(F)(F)F

Origin of Product

United States

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